![molecular formula C5H8N4 B3024375 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 345311-09-3](/img/structure/B3024375.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
概要
説明
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a pharmaceutical intermediate compound used in the preparation of Sitagliptin phosphate, an oral hypoglycaemic agent, a dipeptidyl peptidase-4 inhibitor, which is used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting raw materials are readily available and the synthesis route is simple . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular formula of this compound is C6H7F3N4.ClH . The structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of ethanol and hydrazine hydrate, the addition of 2-chloropyrazine, and the regulation of the pH value to 6 . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .科学的研究の応用
Pharmacological Research
A significant application of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is in the field of pharmacological research. This compound has been utilized in the synthesis and characterization of brain penetrant P2X7 antagonists, which are promising for clinical development. The optimization of this compound led to the identification of JNJ-54175446, a clinical candidate with potential therapeutic applications. The research highlighted the selective potency of these compounds on both rodent and human P2X7 ion channels, indicating their relevance in neuropharmacology (Letavic et al., 2017).
Synthesis and Chemical Properties
The compound has been a focus in synthetic chemistry, with various studies exploring novel methods for its synthesis. One study reported a convenient synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting a method that is simple and yields good results (Lee et al., 1989). This demonstrates the compound's versatility and the interest in developing efficient synthesis methods.
Anticancer Research
This compound derivatives have been synthesized and evaluated for their anticancer properties. A study reported the synthesis of a wide variety of derivatives, which were tested against human colon cancer cell lines. The results showed promising anticancer activity, with one compound in particular, RB7, demonstrating significant effects in inducing cell death via the mitochondrial apoptotic pathway (Raveesha et al., 2020).
Brain Target Engagement
Another application is in the development of brain-targeting drugs. Novel 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists were optimized to improve blood-brain barrier permeability and target engagement in the brain. This research is crucial in developing treatments for neurological disorders, emphasizing the compound's ability to achieve high receptor occupancy in the brain (Chrovian et al., 2016).
Building Blocks for Drug Design
The compound serves as a building block in drug design, particularly in developing anti-diabetes drugs. A study synthesized functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, which proved useful in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion. This highlights its role in creating novel drug leads for diabetes treatment (Mishchuk et al., 2016).
作用機序
Target of Action
The primary target of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) receptor . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target for anti-diabetic drugs .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it increases insulin production and decreases the production of glucagon in the pancreas . This results in a reduction of blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin from pancreatic beta cells and suppress glucagon release from alpha cells, leading to a decrease in hepatic glucose production .
Pharmacokinetics
It’s known that the optimization of manufacturing processes aims to decrease the content of n-nitroso-triazolopyrazine (nttp), a potential impurity, in the final drug product .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP-4, it increases insulin secretion and decreases glucagon production, leading to a reduction in blood glucose levels . This makes it an effective therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrites can lead to the formation of NTTP, a potential impurity . Therefore, strategies to cope with such contamination are crucial to ensure the safety and efficacy of the drug .
将来の方向性
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been observed to alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-4-7-8-5(9)3-6-1/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIYBJBGZKZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956053 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
345311-09-3 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。